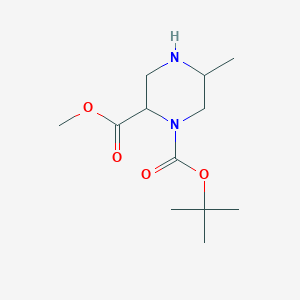
tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate
概要
説明
“tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1383342-71-9. It has a molecular weight of 318.42 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H26N2O3/c1-18(2,3)23-17(22)20-12-10-15(11-13-20)19(4)16(21)14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 318.42 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用
Tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used in the synthesis of peptides and nucleosides, as well as in the synthesis of heterocyclic compounds. Additionally, this compound has been used in the synthesis of compounds with antifungal, antibacterial, and anti-inflammatory activities.
作用機序
The mechanism of action of tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate is based on its ability to act as a nucleophilic reagent. In nucleophilic substitution reactions, this compound acts as a nucleophile, attacking electrophilic centers and forming covalent bonds. In nucleophilic acylation reactions, this compound acts as an acylating agent, forming covalent bonds between the amide group of this compound and the electrophilic carbon atom of the substrate. In alkylation reactions, this compound acts as an alkylating agent, forming covalent bonds between the tert-butyl group of this compound and the electrophilic carbon atom of the substrate.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is used as a reagent in organic synthesis and does not interact directly with biological systems.
実験室実験の利点と制限
Tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution reactions, nucleophilic acylation reactions, and alkylation reactions. Additionally, this compound is relatively inexpensive and readily available. However, it is important to note that this compound is an organic compound and is flammable and should be handled with caution.
将来の方向性
There are several potential future directions for the use of tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate. It could be used in the synthesis of more complex organic compounds, such as natural products and polymers. Additionally, it could be used in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Finally, it could be used in the synthesis of compounds with biological activities, such as anti-cancer and anti-inflammatory compounds.
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-[benzoyl(methyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-12-10-15(11-13-20)19(4)16(21)14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAXUJKDMYGIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


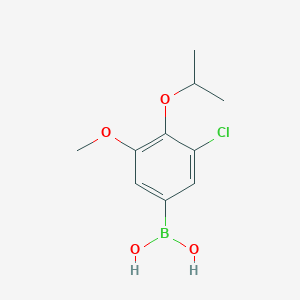



![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)

![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)
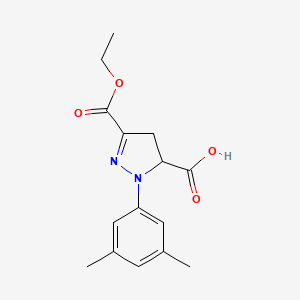
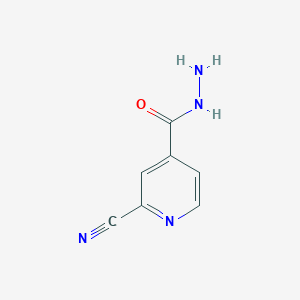
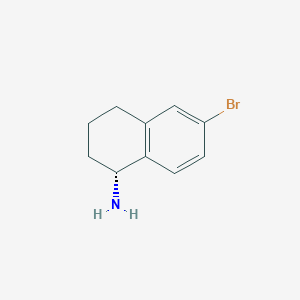
![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)
